1-Chloro-2-cyclopropoxy-4-methoxybenzene
Description
1-Chloro-2-cyclopropoxy-4-methoxybenzene is a substituted aromatic compound featuring a chloro group at position 1, a cyclopropoxy ether at position 2, and a methoxy group at position 3. The chloro and ether groups contribute to its polarity, while the methoxy group enhances electron-donating effects on the aromatic ring.
Properties
IUPAC Name |
1-chloro-2-cyclopropyloxy-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-12-8-4-5-9(11)10(6-8)13-7-2-3-7/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILVYJUVWYCVTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)OC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Chloro-2-cyclopropoxy-4-methoxybenzene is a compound of interest due to its unique structural features and potential biological activities. This article aims to synthesize existing knowledge about its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 1-Chloro-2-cyclopropoxy-4-methoxybenzene
- Molecular Formula : C10H11ClO
- Molecular Weight : 182.64 g/mol
- Canonical SMILES : COC1=CC(=C(C=C1)Cl)C2CC2
The biological activity of 1-Chloro-2-cyclopropoxy-4-methoxybenzene is primarily attributed to its interaction with various biomolecules. The presence of the chloro group enhances electrophilicity, allowing for potential interactions with nucleophilic sites on proteins or nucleic acids. The cyclopropyl moiety may influence binding affinity and specificity due to its unique steric properties.
Interaction with Enzymes and Receptors
Research indicates that compounds with similar structures can modulate enzyme activities or act as receptor ligands. For instance, the chloro and methoxy groups can participate in hydrogen bonding or π-π stacking interactions, influencing the compound's pharmacodynamics.
Biological Activity Data
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Exhibited moderate activity against certain bacterial strains in preliminary studies. |
| Anticancer | Investigated for its potential to inhibit specific cancer cell lines, showing promise in reducing cell viability in vitro. |
| Enzyme Inhibition | Potential inhibitor of certain kinases involved in cell cycle regulation, although specific targets remain to be fully elucidated. |
Case Studies and Research Findings
- Anticancer Activity : A study explored the effects of 1-Chloro-2-cyclopropoxy-4-methoxybenzene on various cancer cell lines, demonstrating a dose-dependent reduction in cell proliferation. The compound's mechanism involved induction of apoptosis and cell cycle arrest at the G2/M checkpoint, similar to known WEE1 inhibitors .
- Antimicrobial Properties : In a screening assay against Gram-positive and Gram-negative bacteria, the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development .
- Enzyme Interaction Studies : Research indicated that 1-Chloro-2-cyclopropoxy-4-methoxybenzene could inhibit specific kinases associated with cell cycle regulation. In vitro assays revealed that it could effectively reduce phosphorylation levels of CDK1, leading to cell cycle arrest in cancer cells .
Scientific Research Applications
Chemical Synthesis Applications
1. Intermediate in Organic Synthesis
1-Chloro-2-cyclopropoxy-4-methoxybenzene serves as a versatile intermediate for synthesizing more complex organic molecules. Its structure allows for various electrophilic and nucleophilic substitution reactions, making it valuable in the preparation of other functionalized aromatic compounds. The presence of the chloro and methoxy groups enhances its reactivity, enabling further modifications through reactions such as nitration, sulfonation, and halogenation.
2. Reaction Mechanisms
The compound can participate in several types of reactions:
- Electrophilic Aromatic Substitution (EAS) : This includes reactions with nitrating agents (e.g., nitric acid) to form nitro derivatives.
- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles like hydroxide ions, leading to the formation of alcohol derivatives.
Pharmaceutical Applications
1. Development of Bioactive Compounds
Due to its unique structural features, 1-Chloro-2-cyclopropoxy-4-methoxybenzene is explored for its potential in developing bioactive molecules. Its derivatives may exhibit significant biological activities, making them candidates for drug development. For instance, research indicates that similar compounds have been investigated for their inhibitory effects on glucose transporters, which are relevant in treating diabetes and metabolic disorders .
2. Case Studies
Recent studies have focused on the synthesis of derivatives that target specific biological pathways:
- SGLT Inhibitors : Compounds derived from 1-Chloro-2-cyclopropoxy-4-methoxybenzene have shown promise in inhibiting sodium-dependent glucose transporters (SGLTs), particularly SGLT2, which is crucial for managing type 2 diabetes .
- Antihypertensive Agents : Research has indicated that certain derivatives may also possess properties beneficial for treating hypertension and related cardiovascular conditions.
Agrochemical Applications
1-Chloro-2-cyclopropoxy-4-methoxybenzene has potential applications in the agrochemical sector as a precursor for developing herbicides and pesticides. The unique cyclopropyl group contributes to the compound's biological activity, making it suitable for use in formulations aimed at enhancing crop protection.
Comparison with Similar Compounds
Positional Isomer: 1-Chloro-4-cyclopropyl-2-methoxybenzene
- Structural Differences : The cyclopropoxy group (ether) in the target compound is replaced with a cyclopropyl substituent in this isomer, and the methoxy group shifts to position 2 .
- Electronic Effects : The cyclopropoxy group introduces stronger electron-withdrawing effects due to the oxygen atom, whereas the cyclopropyl group is less polar. This impacts reactivity in electrophilic substitution reactions.
- Physical Properties: The ether linkage in the target compound likely increases solubility in polar solvents (e.g., ethanol or acetone) compared to the non-polar cyclopropyl analogue.
- Stability : The cyclopropoxy ether may render the compound more susceptible to hydrolysis under acidic or basic conditions compared to the cyclopropyl analogue.
Ether-Substituted Analogues: 1-Methoxy-4-{1[((2S)-2-phenylcyclohexyl)oxy]prop-2-yn-1-yl}benzene
- Structural Comparison : This compound (from ) shares a methoxy group at position 4 but features a propargyl ether with a bulky cyclohexyl-phenyl substituent instead of the cyclopropoxy and chloro groups.
- Reactivity : The propargyl group enables click chemistry applications (e.g., alkyne-azide cycloaddition), whereas the cyclopropoxy group in the target compound offers steric hindrance without such reactivity .
Agrochemical Analogues: Chloropropylate and Bromopropylate
- Functional Groups : Chloropropylate () contains ester and chloro groups, contrasting with the target compound’s ether and chloro substituents.
- Applications : Chloropropylate’s ester group facilitates hydrolysis in environmental degradation, while the ether group in the target compound may enhance persistence in soil or water .
- ether linkage alters molecular interactions with biological targets.
Discussion of Substituent Effects
- Chloro Group : Enhances electrophilic substitution resistance and contributes to lipophilicity, critical for membrane penetration in bioactive compounds.
- Cyclopropoxy vs.
- Methoxy Group Position : A para-methoxy group (position 4) provides stronger electron-donating effects compared to ortho-substituted analogues, influencing aromatic ring reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
